molecular formula C10H11NO2 B8681445 1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)-

1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)-

Cat. No. B8681445
M. Wt: 177.20 g/mol
InChI Key: BJWBPMBWUWQIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)- is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)-

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C10H11NO2/c12-6-5-9-7-3-1-2-4-8(7)10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13)

InChI Key

BJWBPMBWUWQIJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dihydro-3-oxo-1H-isoindole-1-acetic acid methyl ester (1.5 g, 7.5 mmol) is added to a solution of NaBH4 (1.4 g, 37.6 mmol) in 50 mL of methanol at room temperature, and the mixture is stirred overnight. The reaction is quenched by addition of gaseous HCl until the pH=1. The methanol is evaporated, and the remaining solid is stirred in 100 mL of CH2Cl2 for 15 minutes. The solid is removed by filtration through Celite® 545. Evaporation of the filtrate gives 1.3 g (90% yield) of 1,3-dihydro-3-(2-hydroxyethyl)-2H-isoindol-1-one as an oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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